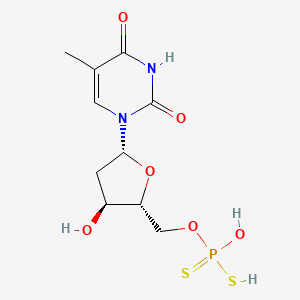

Thymidine-5'-(dithio)phosphate

Description

Properties

Molecular Formula |

C10H15N2O6PS2 |

|---|---|

Molecular Weight |

354.3 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy(sulfanyl)phosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H15N2O6PS2/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(18-8)4-17-19(16,20)21/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,20,21)/t6-,7+,8+/m0/s1 |

InChI Key |

KMPXQZWMYQHTNT-XLPZGREQSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)S)O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)S)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)S)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

THS |

Origin of Product |

United States |

Enzymatic Interactions and Molecular Mechanisms of Action

Interactions with Thymidylate Synthase (TS)

Thymidylate synthase (TS) is a critical enzyme in DNA biosynthesis, catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). wikipedia.org The inhibition of this enzyme is a key strategy in cancer chemotherapy. wikipedia.org Thymidine-5'-(dithio)phosphate (dTMPS₂) and its analogs have been synthesized and studied to understand their interaction with TS. nih.govnih.gov

Thymidine-5'-(dithio)phosphate (dTMPS₂) functions as a classical competitive inhibitor of mammalian thymidylate synthase. nih.gov It competes with the native substrate, dUMP, for binding to the enzyme's active site. nih.gov Studies with highly purified mammalian TS show that dTMPS₂ is only a slightly weaker inhibitor than the native product, dTMP. nih.gov

In contrast, the corresponding deoxyuridine analog, 2'-deoxyuridine-5'-(dithio)phosphate (dUMPS₂), acts as a good substrate for the enzyme. nih.gov The 5-fluoro analog of dTMPS₂, 5-fluoro-2'-deoxyuridine-5'-(dithio)phosphate (FdUMPS₂), behaves as a potent, slow-binding inhibitor of thymidylate synthase. nih.gov However, another analog, thymidine-5'-fluorothiophosphate, which contains a fluorine atom instead of one of the sulfur atoms, displays no inhibitory activity. nih.gov This highlights the specific structural requirements for interaction with the enzyme.

The active site of thymidylate synthase exhibits a strong preference for ligands with a dianionic phosphate (B84403) group for optimal binding. nih.govnih.gov The interaction of dTMPS₂ as a competitive inhibitor suggests it occupies the same binding site as the native substrate dUMP. nih.gov The much weaker interactions observed for nucleotide analogs that are not dianionic, such as 5'-H-phosphonates, further underscore the importance of this dianionic state for recognition and binding affinity. nih.gov The enzyme's active center is structured to interact favorably with the two negative charges on the phosphate (or modified phosphate) group, which is crucial for proper ligand orientation and binding. nih.govnih.gov

The ionization state of the 5'-phosphate group is a critical determinant of a nucleotide's ability to bind to thymidylate synthase. nih.gov Research comparing dTMPS₂ with its 5'-fluorothiophosphate analog provides clear evidence for this. nih.gov While dTMPS₂ is an effective inhibitor, the 5'-fluorothiophosphate congener is inactive, indicating that the enzyme specifically requires a dianionic 5'-phosphate group for binding to occur. nih.gov

Studies on the pH dependence of inhibition by other analogs, such as FdUMPS (the monothio-analog of FdUMP), show a correlation with the pKa values of the modified phosphate group. nih.gov The pH profile for FdUMPS is shifted by approximately one pH unit toward lower pH values compared to FdUMP, which is consistent with the lower pKa of the thiophosphate group. nih.gov This demonstrates that the binding of dUMP and its analogs is limited by the secondary hydroxyl ionization of the phosphate group, and the enzyme's active site strongly prefers the dianionic form for maximum affinity. nih.gov

Kinetic analyses provide quantitative insight into the interactions of dTMPS₂ and related compounds with thymidylate synthase. Thymidine-5'-(dithio)phosphate (dTMPS₂) was found to be a competitive inhibitor with respect to dUMP, exhibiting an apparent inhibition constant (Kᵢ app) of 94 µM against L1210 mouse tumor TS. nih.gov This inhibitory strength is only slightly weaker than that of the natural product, dTMP. nih.gov In contrast, analogs with different phosphate modifications show significantly weaker activity. The 5'-H-phosphonates and 5'-S-thiosulfates of thymidine (B127349) displayed weak interactions with the enzyme, demonstrating that their binding is 3-5 orders of magnitude lower than that of the parent 5'-phosphates. nih.gov

| Compound | Interaction Type | Kinetic Parameter (Kᵢ app) | Relative Potency | Reference |

|---|---|---|---|---|

| Thymidine-5'-(dithio)phosphate (dTMPS₂) | Competitive Inhibitor | 94 µM | Slightly weaker than dTMP | nih.govnih.gov |

| 2'-Deoxyuridine-5'-(dithio)phosphate (dUMPS₂) | Substrate | N/A (Good Substrate) | N/A | nih.gov |

| Thymidine-5'-monophosphate (dTMP) | Competitive Inhibitor (Product) | Strong | Baseline | nih.gov |

| Thymidine-5'-fluorothiophosphate | Inactive | No Activity | None | nih.gov |

| Thymidine-5'-H-phosphonate | Weak Inhibitor | Very High (Weak Affinity) | 3-5 orders of magnitude weaker than dTMP | nih.gov |

| Thymidine-5'-S-thiosulfate | Weak Inhibitor | Very High (Weak Affinity) | 3-5 orders of magnitude weaker than dTMP | nih.gov |

Specificity and Hydrolysis by Nucleases

The stability of nucleotide analogs is often assessed by their resistance to degradation by nucleases, which are enzymes that cleave the phosphodiester bonds in nucleic acids.

Nuclease P1 is a single-strand-specific nuclease that hydrolyzes 3'-5'-phosphodiester bonds in RNA and denatured DNA. usbio.net Its activity can be influenced by the bases flanking the phosphodiester bond; for instance, dinucleoside monophosphates of the type d(TpN) are among the most resistant to hydrolysis by Nuclease P1. nih.gov While direct studies on the hydrolysis of the terminal dithiophosphate (B1263838) group of monomeric dTMPS₂ by Nuclease P1 are not specified, the chemical nature of the thiophosphate and dithiophosphate linkage generally confers resistance to nuclease-mediated cleavage compared to the natural phosphate ester linkage. This resistance is a well-established principle in the design of therapeutic oligonucleotides and nucleotide analogs, as the substitution of a non-bridging oxygen with sulfur alters the electronic properties and susceptibility of the phosphorus center to enzymatic attack.

Role in Kinase-Mediated Phosphorylation Pathways

Kinases are central to cellular metabolism, catalyzing the transfer of phosphate groups from high-energy donors like ATP to various substrates. The introduction of a dithiophosphate analog like dTMPS₂ into these pathways provides a unique opportunity to explore the mechanisms of these essential enzymes.

Thymidylate kinase (TMPK) is a critical enzyme in the pyrimidine (B1678525) synthesis pathway, specifically catalyzing the phosphorylation of dTMP to thymidine-5'-diphosphate (B146983) (dTDP), an essential precursor for DNA synthesis. drugbank.comwikipedia.orgmedchemexpress.cn The activity of TMPK is tightly regulated and its substrate specificity is crucial for maintaining the correct balance of nucleotide pools.

Many key metabolic enzymes, including certain kinases, exhibit cooperativity and allosteric regulation, where the binding of a ligand at one site influences the binding or activity at another, distinct site. wikipedia.org This regulation is fundamental for controlling metabolic flux and responding to cellular signals. Allosteric effectors can be activators or inhibitors and can be the substrate itself (homotropic cooperativity) or a different molecule (heterotropic cooperativity). wikipedia.orgdrugbank.comwikipedia.org

Nucleotide analogs are valuable tools for dissecting these complex regulatory mechanisms. The binding of a nucleotide or its analog can induce conformational changes that radiate throughout the enzyme structure, altering its catalytic activity. wikipedia.org For example, in protein kinase A (PKA), nucleotide binding triggers a cascade of chemical shift changes at distal sites, demonstrating a long-range allosteric network. wikipedia.org

While specific studies on the allosteric effects of Thymidine-5'-(dithio)phosphate are limited, the principles derived from other nucleotide analogs are applicable. The altered electronic and steric nature of the dithiophosphate group could lead to different conformational changes upon binding compared to the natural substrate, dTMP. This could potentially lock the enzyme in an inactive or a hyperactive state, or modulate its affinity for the phosphate donor (e.g., ATP). By studying how such analogs affect enzyme kinetics, researchers can map the allosteric communication pathways within the protein and understand how these networks are disrupted by mutations or regulatory molecules. wikipedia.org

Phosphotransferases are a broad class of enzymes that facilitate the transfer of phosphoryl groups from a donor to an acceptor molecule. wikipedia.org This family includes kinases like TMPK as well as enzymes like nucleoside-diphosphate kinase (NDK), which is responsible for converting nucleoside diphosphates to triphosphates, the final building blocks for DNA and RNA. nih.gov

The interaction of these enzymes with dithio-modified substrates has been a subject of significant research. A key finding comes from transient kinetic analysis of human nucleoside-diphosphate kinase (NDK). This study showed that NDK can catalyze the transfer of a thiophosphate group from ATPγS (a thiotriphosphate analog of ATP) to a nucleoside diphosphate. nih.gov However, the rate of this thiophosphoryl transfer is dramatically reduced—by about 1,000-fold—compared to the transfer of a normal phosphoryl group. nih.gov This demonstrates that while the enzyme can process the thio-analog, the substitution of sulfur for oxygen imposes a significant kinetic barrier.

Similarly, other studies have shown that dithiophosphate analogs of diadenosyl-5',5''-P¹,P⁴-tetraphosphate (Ap4A) act as strong inhibitors of the enzymes that hydrolyze Ap4A. nih.gov These findings collectively indicate that the dithiophosphate modification is generally detrimental to the catalytic efficiency of phosphotransferases, making these analogs effective as inhibitors or as slow-reacting substrates to trap enzymatic intermediates.

| Enzyme Class | Analog Type | Observed Interaction | Reference |

| Nucleoside-Diphosphate Kinase (NDK) | ATPγS / GTPγS | Substrate (rate reduced ~1000-fold) | nih.gov |

| Ap4A Hydrolase (Ap4Aase) | P¹,P⁴-dithiophosphate-Ap4A | Strong Inhibition | nih.gov |

| (2'----5')An Synthetase | β,γ-difluoromethylene-ATP | Substrate | nih.gov |

Broader Implications in Nucleoside Metabolism Research

The study of analogs like Thymidine-5'-(dithio)phosphate extends beyond individual enzyme characterization, providing critical insights into the integrated network of nucleotide metabolism.

Cells synthesize pyrimidine nucleotides through two primary routes: the de novo pathway, which builds the pyrimidine ring from simple precursors like bicarbonate and amino acids, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides from the degradation of nucleic acids. medchemexpress.cnwikipedia.org The balance between these two pathways is vital for cell growth and proliferation, and their dysregulation is a hallmark of diseases like cancer.

Enzymes in both pathways are significant targets for therapeutic intervention. For instance, thymidylate synthase (TS), which catalyzes the final step in the de novo synthesis of dTMP, is a classic target for chemotherapy. Likewise, thymidine kinase (TK), a key salvage enzyme, is crucial for activating certain antiviral and anticancer prodrugs. pasteur.fr

Dithiophosphate analogs like dTMPS₂ serve as important research tools to probe these pathways. Studies have shown that dTMPS₂ acts as a competitive inhibitor of thymidylate synthase from mouse tumor cells, demonstrating that such analogs can effectively engage with enzymes of the de novo pathway. nih.gov The binding of these analogs is sensitive to the ionization state of the phosphate (or thiophosphate) group, with the dianionic form being preferred for optimal binding. nih.govnih.gov By using these modified nucleotides, researchers can study the substrate requirements of pathway enzymes, investigate regulatory feedback loops, and explore the consequences of inhibiting specific metabolic steps, which is crucial for the development of novel therapeutic strategies that might involve co-targeting both the salvage and de novo pathways.

Understanding Nucleotide Analog Integration into Cellular Pathways at a Molecular Level

The integration of nucleotide analogs into cellular metabolic pathways is a critical determinant of their biological activity. For Thymidine-5'-(dithio)phosphate (dTMPS2), its molecular interactions are primarily characterized by its engagement with enzymes involved in nucleotide biosynthesis. The substitution of non-bridging oxygen atoms with sulfur in the 5'-phosphate group significantly influences its recognition and processing by these enzymes.

Enzymatic Interactions of Thymidine-5'-(dithio)phosphate

The primary enzyme target of dTMPS2 that has been elucidated is thymidylate synthase (TS). This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Research has demonstrated that dTMPS2 acts as a competitive inhibitor of thymidylate synthase. nih.govnih.gov In a study using mouse tumour (L1210) enzyme, dTMPS2 exhibited competitive inhibition with respect to the natural substrate, deoxyuridine monophosphate (dUMP). nih.gov

The inhibitory activity of dTMPS2 is attributed to its structural similarity to the natural substrate, allowing it to bind to the active site of thymidylate synthase. However, the presence of the dithio-phosphate group likely prevents the catalytic reaction from proceeding, thereby blocking the synthesis of dTMP. The binding affinity of dTMPS2 to thymidylate synthase is noteworthy. It has been reported to be only slightly weaker than that of the natural product, dTMP. nih.gov This indicates that the dithio-phosphate modification is well-tolerated within the active site of the enzyme.

A key aspect of the interaction between nucleotide analogs and thymidylate synthase is the ionization state of the 5'-phosphate group. The enzyme's active center shows a preference for a dianionic phosphate group for optimal binding. nih.gov The substitution with sulfur in dTMPS2 alters the pKa values of the phosphate group, which can influence its binding affinity at different pH levels. nih.gov

Molecular Mechanism of Action

The molecular mechanism of action of Thymidine-5'-(dithio)phosphate is centered on its ability to disrupt the normal synthesis of DNA precursors. By competitively inhibiting thymidylate synthase, dTMPS2 effectively reduces the intracellular pool of dTMP. This reduction, in turn, leads to an imbalance in the levels of deoxynucleotides, which can ultimately impair DNA replication and repair processes.

The integration of dTMPS2 into the broader cellular metabolic pathways appears to be limited. There is a lack of evidence to suggest that dTMPS2 is readily phosphorylated to its corresponding di- and tri-phosphate forms by cellular kinases. For a nucleotide analog to be incorporated into the DNA strand, it must typically be converted to its triphosphate derivative. The substrate specificity of enzymes such as thymidylate kinase, which phosphorylates dTMP to dTDP, is a critical gating step. The dithio-phosphate modification in dTMPS2 may hinder its recognition and phosphorylation by such kinases.

Furthermore, even if a triphosphate form were generated, its incorporation into DNA by DNA polymerases would be another potential hurdle. The structure of the phosphate backbone is crucial for the correct positioning of the nucleotide within the polymerase active site and for the subsequent phosphodiester bond formation.

In essence, the primary molecular mechanism of Thymidine-5'-(dithio)phosphate appears to be the targeted inhibition of a key enzyme in nucleotide metabolism rather than its extensive integration and incorporation into cellular macromolecules.

Research Findings on Enzymatic Inhibition

The following table summarizes the key findings regarding the inhibitory activity of Thymidine-5'-(dithio)phosphate against thymidylate synthase.

| Compound | Target Enzyme | Type of Inhibition | Apparent Inhibition Constant (Ki app) | Substrate Competed With | Reference |

| Thymidine-5'-(dithio)phosphate (dTMPS2) | Thymidylate Synthase | Competitive | 94 µM | dUMP | nih.gov |

This data underscores the role of dTMPS2 as a competitive inhibitor of thymidylate synthase, providing a quantitative measure of its inhibitory potency.

Structural Biology and Computational Studies of Thymidine 5 Dithio Phosphate

X-ray Crystallography and Cryo-EM Analyses of Enzyme-Dithio-Nucleotide Complexes

High-resolution structural data from X-ray crystallography provides a definitive look into how enzymes recognize dithiophosphate-modified nucleotides. A key example is the crystal structure of Nuclease P1 from Penicillium citrinum in complex with a dithiophosphorylated substrate analog containing Thymidine-5'-(dithio)phosphate (THS). proteopedia.orgrcsb.org This structure, solved at a resolution of 1.80 Å, offers a clear picture of base recognition and the positioning of the dithioate group within the enzyme's active site. rcsb.org The analysis of such high-resolution structures is fundamental to understanding the precise atomic interactions, including bond lengths, angles, and the coordination with metal cofactors, such as the zinc ions present in the Nuclease P1 active site. proteopedia.orgrcsb.org

While a specific cryo-electron microscopy (cryo-EM) structure for a Thymidine-5'-(dithio)phosphate-enzyme complex is not prominently documented, cryo-EM is a powerful technique for studying large, flexible protein complexes and capturing different functional states. nih.govnih.gov For instance, cryo-EM has been used to solve the structures of p97, a hexameric AAA+ ATPase, in various states of nucleotide binding, achieving resolutions as high as 2.3 Å. nih.gov This technique has also been employed to elucidate the structures of other complex systems like 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) and DNA gyrase, revealing architectural changes upon ligand binding. nih.govresearchgate.net The application of cryo-EM would be invaluable for visualizing the conformational states of larger, more dynamic enzymes when complexed with Thymidine-5'-(dithio)phosphate, complementing the static, high-resolution snapshots provided by X-ray crystallography.

Conformational Dynamics and Flexibility of the Dithio-Phosphate Moiety in Protein Binding

The substitution of oxygen with the larger, more polarizable sulfur atoms in the phosphate (B84403) group imparts significant flexibility to the dithio-phosphate moiety. nih.gov This increased flexibility is a critical factor in how the molecule adapts to the conformational constraints of an enzyme's active site. nih.gov Computational studies and structural analyses indicate that the dithiophosphate (B1263838) modification can alter the local conformation of the nucleic acid backbone. researchgate.net

One significant effect of the dithioate group is its influence on electrostatic interactions within a binding pocket. Structural perturbations from dithiophosphate substitutions suggest that the dithioate binds cations less tightly than a standard phosphate group. researchgate.net This can lead to increased electrostatic repulsion, for example, across the minor groove of a DNA duplex, causing it to widen in a manner that resembles an A-form duplex. researchgate.net This inherent flexibility and altered electrostatic character allow the dithio-phosphate moiety to engage in unique interactions that are not possible for its natural phosphate counterpart, potentially contributing to tighter binding or inhibitory activity. nih.govontosight.ai The conformational changes induced by the ligand upon binding, often described by an "induced-fit" model, are crucial for catalysis and are significantly influenced by the dynamic nature of the dithiophosphate group. unizar.es

Molecular Recognition: Hydrogen Bonding, Stacking, and Electrostatic Interactions in Active Sites

Molecular recognition of Thymidine-5'-(dithio)phosphate is a multifactorial process governed by a combination of specific non-covalent interactions within the enzyme's active site. numberanalytics.com The crystal structure of Nuclease P1 with a bound dithiophosphorylated substrate analog (PDB ID: 1ak0) reveals that stacking interactions and hydrogen bonds with the nucleobase are crucial elements for substrate binding and recognition. proteopedia.orgrcsb.org

A pivotal aspect of the dithiophosphate modification is the enhancement of dispersion and polarization interactions. nih.gov Quantum mechanics calculations have demonstrated that the interaction between a dithiophosphate group and an aromatic ring (like phenylalanine) is substantially stronger than that of a regular phosphate group. nih.gov This is attributed to favorable polarization and dispersion energies, which can dramatically increase binding affinity. nih.gov In one study of an RNA aptamer-thrombin complex, this enhanced interaction contributed to a 1000-fold increase in binding affinity. nih.gov

Hydrogen bonding also plays a critical role. In enzymes like thymidine (B127349) phosphorylase and glucose-1-phosphate thymidylyltransferase, key amino acid residues form a network of hydrogen bonds to specifically recognize the thymidine base and correctly position the sugar-phosphate moiety. nih.govnih.gov For example, residues such as glutamine and glycine (B1666218) are often involved in hydrogen bonding with the pyrimidine (B1678525) ring. nih.gov The dithioate group itself, with its sulfur atoms, alters the hydrogen bonding potential compared to oxygen, favoring interactions with different types of donor groups in the protein active site.

Table 1: Key Molecular Interactions with Thymidine and Phosphate Analogs in Enzyme Active Sites

| Enzyme | Ligand/Analog | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Nuclease P1 | d(Ap(S2)T) | Aromatic residues | Stacking with nucleobase | proteopedia.orgrcsb.org |

| Human Thymidine Phosphorylase | 5-Iodouracil | His116, Arg202, Ser217, Lys221 | Hydrogen Bonding | nih.gov |

| Glucose-1-Phosphate Thymidylyltransferase | dTTP | Gln10, Gln82, Gly87 | Hydrogen Bonding with pyrimidine ring | nih.gov |

Advanced Computational Chemistry and Molecular Dynamics Simulations of Dithiophosphate Analogs

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for investigating the structure, dynamics, and interactions of nucleotide analogs like Thymidine-5'-(dithio)phosphate. dovepress.com These methods provide atomistic-level insights that complement experimental data from crystallography and NMR. nih.gov

MD simulations can be used to explore the conformational landscape of dithiophosphate-containing nucleic acids and predict their stability. nih.govmdpi.com For example, simulations have been used to test various chemically modified acyclic analogs to assess their ability to form stable duplexes with DNA and RNA, guiding the synthesis of promising candidates for antisense therapies. nih.gov Other studies have used MD simulations to predict the quantum yield of dimer formation in thymine-containing oligonucleotides by classifying conformations as "dimerizable" or "non-dimerizable" based on distance and angle criteria. nih.gov This approach highlights how simulations can link conformational ensembles to reaction outcomes.

Furthermore, computational approaches like molecular docking and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to screen libraries of compounds and predict their binding affinity and pose within a protein's active site. mdpi.com In one study, Thymidine-5'-thiophosphate was identified as a potent inhibitor against a SARS-CoV-2 protein target through virtual screening, and its stability was subsequently confirmed with a 100-nanosecond MD simulation. mdpi.com These simulations are crucial for understanding how tightly a ligand binds and for identifying the key intermolecular interactions that stabilize the protein-ligand complex over time. mdpi.comfigshare.com

Table 2: Application of Computational Methods to Dithiophosphate Analogs

| Computational Method | Application | Key Findings | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) | Stability of modified DNA/RNA duplexes | Identified a stable acyclic analog duplex with RNA. | nih.gov |

| Molecular Dynamics (MD) | Prediction of reaction yields | Correlated simulated conformations with experimental quantum yields of thymine (B56734) dimerization. | nih.gov |

| Virtual Screening & MD | Drug discovery | Identified Thymidine-5'-thiophosphate as a stable inhibitor of a viral protein. | mdpi.com |

Applications As Research Probes and Tools in Chemical Biology

Design and Application of Thymidine-5'-(dithio)phosphate as a Biochemical Probe

The design of thymidine-5'-(dithio)phosphate as a biochemical probe is centered on the replacement of oxygen atoms with sulfur in the phosphate (B84403) moiety. This modification creates a "thiophosphate" group, which, while structurally similar to the natural phosphate group, possesses altered steric and electronic properties. The thiophosphate group can serve as a bio-orthogonal handle, meaning it is a chemical functionality not naturally found in biological systems and thus can be selectively targeted for specific chemical reactions without interfering with native biochemical processes. nih.gov

This characteristic allows for the design of experiments to track the metabolic fate of the nucleotide analog or to label specific biomolecules that interact with it. For instance, proteins that bind or process thymidine-5'-(dithio)phosphate can be "tagged" by virtue of their interaction with this analog. The thiophosphate can be further derivatized with reporter molecules, such as fluorophores or affinity tags, enabling the visualization, isolation, and identification of these interacting proteins. acs.org This strategy has been particularly powerful in the study of kinase-substrate relationships, where an engineered kinase can transfer a thiophosphate group from an ATP analog to its direct substrates, which are then identified through their unique tag. nih.govucsf.edu

Elucidation of Stereochemical Courses in Enzymatic Phosphoryl Transfer Reactions

Phosphoryl transfer reactions, fundamental to numerous cellular processes including DNA and RNA synthesis, proceed with a specific stereochemical course. The substitution of a non-bridging oxygen atom with sulfur in a phosphate group creates a chiral center at the phosphorus atom, resulting in two diastereomers, designated as Sp and Rp. Thymidine-5'-(dithio)phosphate and its triphosphate analogs exist as such diastereomers.

Enzymes that catalyze phosphoryl transfer reactions are often highly stereoselective, preferentially recognizing and processing only one of the two diastereomers. By synthesizing and using stereochemically pure Sp and Rp isomers of thiophosphate-containing nucleotides, researchers can elucidate the stereochemical course of an enzymatic reaction. This has been instrumental in understanding the mechanisms of DNA and RNA polymerases, where the use of deoxynucleoside 5'-O-(1-thio)triphosphates has served as a critical probe for studying the stereochemistry of the polymerase reaction. nih.gov The differential processing of these isomers provides insights into the three-dimensional arrangement of the substrate within the enzyme's active site and the geometry of the transition state during catalysis.

Development of Specific Enzyme Inhibitors for Research Purposes

The structural similarity of thymidine-5'-(dithio)phosphate to dTMP allows it to bind to the active sites of enzymes that normally interact with the natural nucleotide. However, the presence of the dithio-phosphate group can hinder or completely block the catalytic activity of the enzyme, making the analog an effective inhibitor. This inhibitory property is a valuable tool for studying enzyme function and for validating enzymes as potential drug targets.

One notable example is the interaction of thymidine-5'-(dithio)phosphate with thymidylate synthase, a key enzyme in the de novo synthesis of dTMP. Research has shown that thymidine-5'-dithiophosphate (dTMPS2) acts as a competitive inhibitor of thymidylate synthase with respect to dUMP. nih.gov In one study, the apparent inhibition constant (Ki app) for dTMPS2 against mouse tumor (L1210) thymidylate synthase was determined to be 94 µM. nih.gov This inhibitory activity underscores the requirement of a dianionic 5'-phosphate group for binding to the enzyme. nih.gov The development of such specific inhibitors allows researchers to dissect the roles of individual enzymes within complex metabolic pathways.

| Compound | Target Enzyme | Type of Inhibition | Ki app (µM) | Source |

| Thymidine-5'-dithiophosphate (dTMPS2) | Thymidylate Synthase | Competitive vs dUMP | 94 | nih.gov |

Utility in Investigating DNA Processing Enzymes and Nucleic Acid Structure

Thymidine-5'-(dithio)phosphate and its triphosphate derivatives are valuable substrates and probes for a variety of enzymes involved in DNA processing, including DNA polymerases and nucleases. The incorporation of thiophosphates into DNA can alter the structure and properties of the nucleic acid, providing a means to study DNA-protein interactions and the mechanisms of DNA repair and replication.

The sulfur atoms in the phosphodiester backbone of DNA synthesized with thiophosphate analogs can confer resistance to certain nucleases, which is a useful property for protecting specific DNA strands from degradation in vitro and in vivo. Furthermore, the altered charge and steric bulk of the thiophosphate linkage can influence the local and global structure of the DNA helix. These modifications can be used to probe the recognition and processing of DNA by various enzymes. For example, the presence of a 5'-phosphate group on a DNA substrate has been shown to be important for the optimal exonuclease activity of certain DNA repair enzymes. revvity.com The ability to selectively label newly synthesized DNA with thiophosphate-containing nucleotides also facilitates the study of DNA replication and repair processes. rsc.org

Integration into Bio-Orthogonal Chemistry and Labeling Methodologies

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. metabion.com The thiophosphate group is considered a bio-orthogonal chemical handle because it is not naturally present in most biological systems and can be selectively targeted. nih.gov While thymidine-5'-(dithio)phosphate itself is not typically equipped with reactive groups for common bio-orthogonal reactions like click chemistry or Staudinger ligation, the thiophosphate moiety it contains can be part of a broader bio-orthogonal labeling strategy. thermofisher.comysu.amnih.gov

A prominent bio-orthogonal approach involves the use of engineered kinases that can transfer a thiophosphate group from a modified ATP analog (ATPγS) to their specific protein or nucleic acid substrates. nih.govucsf.edu This enzymatic transfer effectively installs a bio-orthogonal thiophosphate tag onto the target molecule. This tag can then be chemically modified in a subsequent step, for example, by alkylation, to attach a reporter molecule like a fluorophore or an affinity tag. acs.org This two-step "chemical genetics" strategy allows for the specific labeling and identification of the substrates of a particular kinase within a complex cellular environment. nih.govucsf.edu

Although this methodology has been widely applied using ATPγS to study protein phosphorylation, the principle is extendable to other nucleotide-metabolizing enzymes and their corresponding thiophosphate-containing nucleotide analogs. However, specific and detailed research findings on the direct integration of thymidine-5'-(dithio)phosphate into such bio-orthogonal labeling schemes are not extensively documented in the available literature.

Q & A

Q. How can Thymidine-5'-(dithio)phosphate be distinguished from structurally similar nucleotides like thymidine monophosphate (TMP) or thymidine diphosphate (TDP)?

Methodological Answer :

- Spectroscopic Differentiation : Use P-NMR to identify sulfur substitution in the phosphate group, as the dithiophosphate moiety exhibits distinct chemical shifts compared to standard phosphate groups. For example, the sulfur atoms in Thymidine-5'-(dithio)phosphate alter the electronic environment, producing unique splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS can detect the molecular weight difference caused by sulfur substitution (e.g., TMP: 322.208 Da vs. dithiophosphate variant: ~354 Da due to sulfur atoms) .

- Enzymatic Assays : Test susceptibility to phosphatases. Unlike TMP, Thymidine-5'-(dithio)phosphate is resistant to alkaline phosphatase cleavage due to sulfur substitution, which inhibits hydrolysis .

Q. What experimental strategies are recommended for synthesizing Thymidine-5'-(dithio)phosphate in a research laboratory?

Methodological Answer :

- Chemical Synthesis : Use a phosphoramidite approach with thymidine as the starting material. React thymidine with a dithiophosphate triester under anhydrous conditions, followed by deprotection with ammonium hydroxide. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

- Enzymatic Synthesis : Optimize thymidine kinase or nucleoside diphosphate kinase reactions with ATP analogs and sulfur-containing phosphate donors. Validate product purity using ion-exchange chromatography and compare retention times to standards .

Advanced Research Questions

Q. How does Thymidine-5'-(dithio)phosphate interact with enzymes like NME1 (nucleoside diphosphate kinase), and what methodological approaches can resolve conflicting data about its inhibitory effects?

Methodological Answer :

- Molecular Docking Simulations : Use tools like AutoDock Vina to model interactions between Thymidine-5'-(dithio)phosphate and NME1’s active site. Key residues (e.g., Lys290, Cys291) form hydrogen bonds and hydrophobic interactions, which may explain competitive inhibition .

- Kinetic Assays : Perform Michaelis-Menten experiments with varying substrate concentrations. If conflicting inhibition constants () are reported, validate under standardized pH and ionic strength conditions. For example, discrepancies may arise from assay buffers altering sulfur reactivity .

- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to compare results across studies. Conflicting data may stem from differences in enzyme isoforms or redox conditions affecting sulfur stability .

Q. What analytical techniques are most effective for studying the radical intermediates formed during Thymidine-5'-(dithio)phosphate oxidation?

Methodological Answer :

- Electron Spin Resonance (ESR) Spectroscopy : Detect transient radicals (e.g., 5,6-dihydro-6-hydroxy-5-yl radicals) generated via sulfate radical ()-induced oxidation. Use spin-trapping agents like DMPO (5,5-dimethyl-1-pyrroline-N-oxide) to stabilize short-lived species for analysis .

- Pulse Radiolysis : Quantify reaction kinetics by measuring conductivity changes during radical formation. For example, the lifetime of thymidine-derived radicals can be correlated with solution pH and oxygen levels .

- Computational Modeling : Apply density functional theory (DFT) to predict radical stability and compare simulated ESR spectra with experimental data .

Q. How can researchers address contradictions in studies reporting Thymidine-5'-(dithio)phosphate’s role in DNA repair versus oxidative damage?

Methodological Answer :

- Context-Dependent Assays : Design experiments under controlled redox conditions. For example, in anoxic environments, Thymidine-5'-(dithio)phosphate may act as a radical scavenger, while in oxidative conditions, it could promote strand breaks via sulfur-mediated electron transfer .

- Comparative Genomics : Use CRISPR-edited cell lines lacking specific repair enzymes (e.g., XRCC1) to isolate Thymidine-5'-(dithio)phosphate’s contribution to repair pathways. Measure survival rates and mutation frequencies via comet assays or whole-genome sequencing .

- Meta-Analysis : Aggregate data from proteomics and transcriptomics studies to identify conserved pathways. For instance, upregulated NME1 expression in repair-deficient models may indicate compensatory mechanisms .

Methodological Notes

- Quality Control : Always validate Thymidine-5'-(dithio)phosphate purity using HPLC with a photodiode array detector (PDA) set at 267 nm (thymine’s ) .

- Safety Protocols : Handle sulfur-containing compounds in a fume hood to avoid inhalation risks, and store under inert gas (e.g., argon) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.